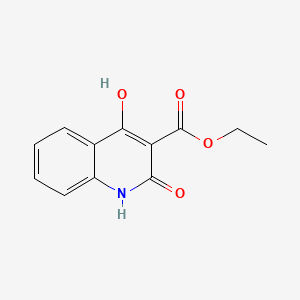
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Cat. No. B1524844
Key on ui cas rn:
40059-53-8
M. Wt: 233.22 g/mol
InChI Key: LGLPFJDOUVCBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08217176B2
Procedure details


To a solution of methyl anthranilate (121 g, 0.8 mol) and diethyl malonate (128 g, 0.8 mol) in ethanol (900 mL) was added a 20% solution (274 g) of sodium ethoxide in ethanol, and the mixture was stirred at room temperature for 30 min. Ethanol was evaporated, and the mixture was stirred at 140° C. for 12 hr. After cooling, the obtained solid was washed with diethyl ether, and dissolved in water. Insoluble materials were filtered off, the filtrate was acidified with 5N hydrochloric acid, and the precipitated solid was collected by filtration. The obtained solid was washed with water, and dried under reduced pressure to give the title compound (161 g, 86%) as a pale-yellow powder.


[Compound]
Name
solution
Quantity
274 g
Type
reactant
Reaction Step One




Name
Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:10]C)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[C:12](OCC)(=[O:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].[O-]CC.[Na+]>C(O)C>[OH:10][C:1]1[C:2]2[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:4][C:12](=[O:19])[C:13]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
121 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC
|
|
Name
|
|
|
Quantity
|
128 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
274 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Ethanol was evaporated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 140° C. for 12 hr
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
WASH
|
Type
|
WASH
|
|
Details
|
the obtained solid was washed with diethyl ether
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Insoluble materials were filtered off
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The obtained solid was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(NC2=CC=CC=C12)=O)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 161 g | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
